molecular formula C7H11F4N B2531501 2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine CAS No. 2248391-79-7

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine

Cat. No.: B2531501
CAS No.: 2248391-79-7
M. Wt: 185.166
InChI Key: TZPKZKNPYKSSTL-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and an amine group attached to a propyl chain

Properties

IUPAC Name

2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F4N/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKZKNPYKSSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine typically involves the cyclization of a suitable precursor followed by fluorination and amination steps One common method involves the cyclization of a fluorinated precursor under controlled conditions to form the cyclobutyl ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorinated cyclobutyl ring and amine group contribute to its reactivity and binding affinity with various biological molecules. The compound may modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluorocyclobutylmethanamine
  • 2,2,3,3-Tetrafluorocyclobutylpropan-2-amine
  • 2,2,3,3-Tetrafluorocyclobutylbutan-1-amine

Uniqueness

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propyl chain, which influences its chemical reactivity and potential applications. The fluorinated cyclobutyl ring imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry.

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